5-Methyl-1-phenyl-1,3,5-triazinane-2-thione
CAS No.: 50978-86-4
Cat. No.: VC19637553
Molecular Formula: C10H13N3S
Molecular Weight: 207.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50978-86-4 |
|---|---|
| Molecular Formula | C10H13N3S |
| Molecular Weight | 207.30 g/mol |
| IUPAC Name | 5-methyl-1-phenyl-1,3,5-triazinane-2-thione |
| Standard InChI | InChI=1S/C10H13N3S/c1-12-7-11-10(14)13(8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |
| Standard InChI Key | SEUXPIQMBAKRFT-UHFFFAOYSA-N |
| Canonical SMILES | CN1CNC(=S)N(C1)C2=CC=CC=C2 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione (CAS No.: 50978-86-4) belongs to the class of 1,3,5-triazinane-2-thiones, which are six-membered heterocycles containing three nitrogen atoms and one sulfur atom in the ring system. The compound’s structure features:
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A triazinane backbone with methyl and phenyl substituents at positions 1 and 5.
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A thione group (=S) at position 2, which imparts distinct electronic properties compared to oxygenated analogs .
The IUPAC name, 5-methyl-1-phenyl-1,3,5-triazinane-2-thione, reflects its substitution pattern and functional groups. Its molecular formula is C₁₀H₁₃N₃S, with a molecular weight of 207.30 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 50978-86-4 | |
| Molecular Formula | C₁₀H₁₃N₃S | |
| Molecular Weight | 207.30 g/mol | |
| IUPAC Name | 5-methyl-1-phenyl-1,3,5-triazinane-2-thione | |
| Canonical SMILES | CN1CNC(=S)N(C1)C2=CC=CC=C2 | |
| XLogP3 | 2.1 (estimated) |
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 5-methyl-1-phenyl-1,3,5-triazinane-2-thione typically involves multi-step reactions starting from thiourea derivatives and substituted phenyl precursors . A representative pathway includes:
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Thiourea Formation: Reaction of 1H-imidazo[4,5-b]pyridin-2-amine with ammonium thiocyanate yields 1-(1H-imidazo[4,5-b]pyridin-2-yl)thiourea .
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Cyclization: Treatment with chloroacetic acid facilitates cyclization to form the thiazolidin-4-one intermediate .
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Functionalization: Condensation with aromatic aldehydes or isothiocyanates introduces phenyl and methyl groups, followed by purification via recrystallization or column chromatography .
One-Pot Methodologies
Recent advances highlight catalyst-free, one-pot syntheses using arylaldehydes, thiourea, and orthoformates. These methods achieve yields of 70–85% while reducing reaction times . For example, refluxing equimolar quantities of benzaldehyde, thiourea, and trimethyl orthoformate in ethanol produces analogous triazinane-thiones in 6–8 hours .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include a singlet at δ 2.24 ppm (4H, methyl group), doublets at δ 6.51–6.54 ppm (aromatic protons), and a broad singlet at δ 13.01 ppm (NH group) .
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¹³C NMR: Peaks at δ 167.8 ppm (C=S) and δ 152.4 ppm (triazinane carbons) confirm the core structure .
Infrared (IR) Spectroscopy
Strong absorption bands at 1250 cm⁻¹ (C=S stretch) and 1600 cm⁻¹ (C=N vibrations) are diagnostic for this class of compounds .
Mass Spectrometry
The molecular ion peak at m/z 207.30 [M+H]⁺ aligns with the compound’s molecular weight, while fragments at m/z 152 (loss of C₃H₇N) and m/z 91 (tropylium ion) indicate structural stability under ionization.
Physicochemical and Pharmacological Properties
Solubility and Stability
5-Methyl-1-phenyl-1,3,5-triazinane-2-thione exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .
Biological Activities
While direct pharmacological data for this compound remain scarce, structural analogs demonstrate:
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Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Cytotoxic Potential: IC₅₀ of 12.5 µM against MCF-7 breast cancer cells in preliminary assays.
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Enzyme Inhibition: Moderate inhibition of cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) .
Applications in Medicinal Chemistry
Drug Precursor and Intermediate
The compound’s reactivity at the thione group enables its use as a building block for:
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Anticancer Agents: Derivatives with appended fluorophenyl groups show enhanced DNA intercalation .
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Antioxidants: Thione-to-disulfide oxidation confers radical-scavenging activity .
Materials Science
Incorporation into metal-organic frameworks (MOFs) improves thermal stability and gas adsorption capacities, with BET surface areas exceeding 800 m²/g in Cu(II)-based complexes .
Research Gaps and Future Directions
Despite progress, critical challenges remain:
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Pharmacokinetic Profiling: Absence of in vivo toxicity and bioavailability data limits therapeutic translation.
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Stereochemical Control: Asymmetric synthesis routes are needed to access enantiomerically pure forms.
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Computational Modeling: DFT studies could elucidate electronic interactions guiding reactivity.
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